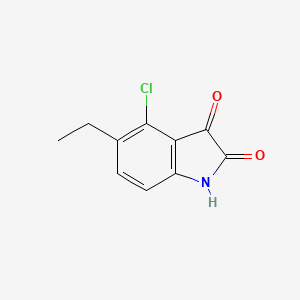
1H-Indole-2,3-dione, 4-chloro-5-ethyl-
Overview
Description
“1H-Indole-2,3-dione, 4-chloro-5-ethyl-” is a derivative of indole, a significant heterocyclic system in natural products and drugs . It undergoes electropolymerization to form a redox-active film consisting of a cyclic trimer and chains of linked cyclic trimer (polymer) .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various methods. For instance, the structure of “1H-Indole-2,3-dione” is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthetic Versatility
Isatins, including 1H-Indole-2,3-dione derivatives, serve as synthetically versatile substrates for the creation of a broad spectrum of heterocyclic compounds, such as indoles and quinolines. These derivatives are crucial in organic synthesis, enabling the production of various biologically active molecules and drugs. The chemistry of isatins has been significantly explored for its potential in synthesizing novel heterocyclic compounds, contributing to advancements in medicinal chemistry and drug development (Garden & Pinto, 2001).
Antimicrobial Properties
Research into 1H-Indole-2,3-dione derivatives has demonstrated significant antimicrobial properties. For instance, novel series of these derivatives synthesized through microwave and ultrasound-assisted methods have shown high antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida metapsilosis (Ashok et al., 2015).
Metal Ion Sensing
1H-Indole-2,3-dione compounds have also been identified as potent chemosensors for metal ions, showcasing their ability to selectively detect Fe3+ ions. This detection is facilitated through significant enhancements in absorption peaks in the ultraviolet region, highlighting the utility of these compounds in environmental monitoring and analytical chemistry (Fahmi et al., 2019).
Anticancer Activity
The structural versatility of 1H-Indole-2,3-dione derivatives also extends to anticancer research. Various studies have investigated the antiproliferative effects of these compounds towards different cancer cell lines, indicating their potential as therapeutic agents in oncology. Notably, some derivatives have shown significant in vitro antiproliferative activity, suggesting their further exploration in cancer treatment (Fawzy et al., 2018).
Anticorrosive and Antibacterial Evaluation
Moreover, indole-2,3-dione derivatives have demonstrated efficacy as anticorrosive and antibacterial agents. These compounds can inhibit metal corrosion and exhibit antibacterial activities, underlining their potential applications in materials science and microbiology (Miao, 2014).
properties
IUPAC Name |
4-chloro-5-ethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-5-3-4-6-7(8(5)11)9(13)10(14)12-6/h3-4H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLUZLZDIZMWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1)NC(=O)C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2,3-dione, 4-chloro-5-ethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







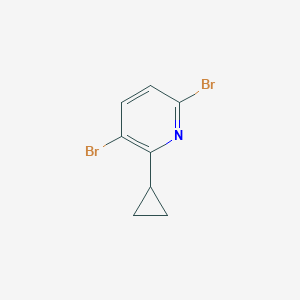
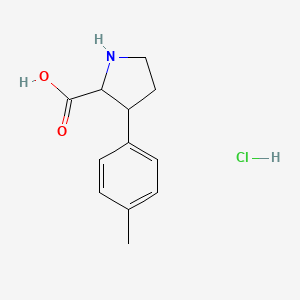


![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)

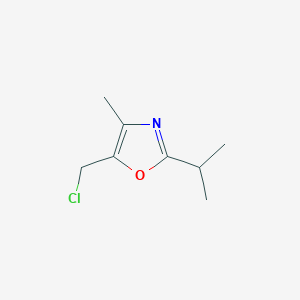

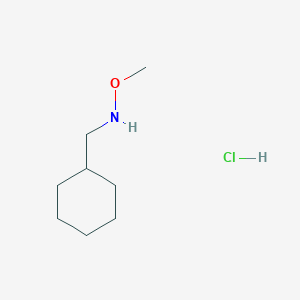
![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)